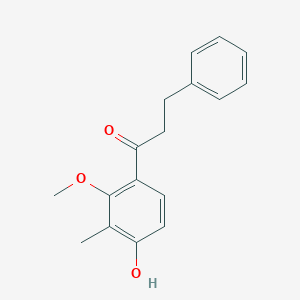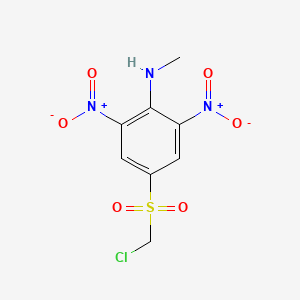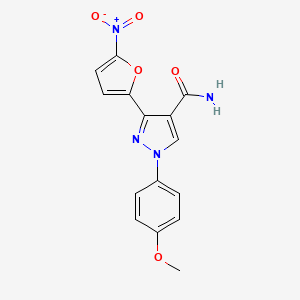
1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with a methoxyphenyl group and a nitrofuran moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.
Attachment of the Nitrofuran Moiety: This step involves the nitration of a furan ring followed by its coupling with the pyrazole core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring may interact with specific proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole derivatives and nitrofuran-containing molecules. Compared to these, 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:
- This compound
- This compound
Propriétés
Numéro CAS |
61620-87-9 |
|---|---|
Formule moléculaire |
C15H12N4O5 |
Poids moléculaire |
328.28 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H12N4O5/c1-23-10-4-2-9(3-5-10)18-8-11(15(16)20)14(17-18)12-6-7-13(24-12)19(21)22/h2-8H,1H3,(H2,16,20) |
Clé InChI |
QXLRTIXVDPLZMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




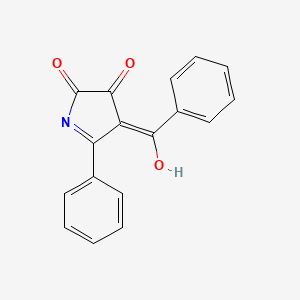

![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)
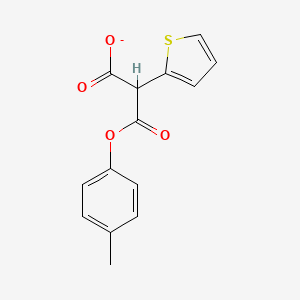

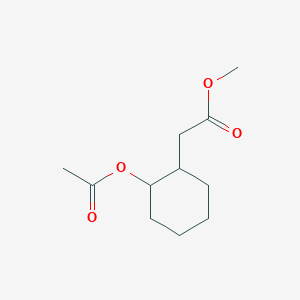

![Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane](/img/structure/B14589127.png)

![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)
